molecular formula C9H11NO2 B8763083 2-(5-Ethylpyridin-2-yl)acetic acid

2-(5-Ethylpyridin-2-yl)acetic acid

Cat. No. B8763083
M. Wt: 165.19 g/mol
InChI Key: DJRLUSYHJSNOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Ethylpyridin-2-yl)acetic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(5-ethylpyridin-2-yl)acetic acid

InChI

InChI=1S/C9H11NO2/c1-2-7-3-4-8(10-6-7)5-9(11)12/h3-4,6H,2,5H2,1H3,(H,11,12)

InChI Key

DJRLUSYHJSNOOD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyano-(5-ethyl-pyridin-2-yl)-acetic acid tert-butyl ester (7.3 g) was mixed with 70 mL of water and 70 mL of 12N HCl and was heated at 104° C. for 3 hours before removing the volatiles in vacuo. Water was added to dissolve the solids and the pH of the solution was adjusted to 9-10 with 2N NaOH. The solution was washed with 2-methylTHF (2×). The aqueous solution was adjusted to pH 4 with 2N HCl and was concentrated under vacuum to an oily solid. The residue was triturated with hot chloroform and heptanes to afford (5-ethylpyridin-2-yl)acetic acid (SM-1ac) as a tan solid (3.88 g, 31%, 3 steps). MS (ES+) 166.1 (M+H)+. 1H NMR (DMSO-d6) δ 1.16 (t, 3H), 2.57 (q, 2H), 3.66 (s, 2H), 7.22 (d, 1H), 7.56 (dd, 1H), 8.31 (d, 1H), 12.44 (br s, 1H).
Name
Cyano-(5-ethyl-pyridin-2-yl)-acetic acid tert-butyl ester
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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